molecular formula C11H10N2O3 B12964548 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12964548
M. Wt: 218.21 g/mol
InChI Key: SDPXZYWFWFPCRP-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of diethylmalonate in the presence of sodium ethoxide to generate the core structure . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient methodologies, such as flow chemistry and metal-catalyzed reactions. These methods are designed to produce high yields of pure N-substituted 4-quinolone-3-carboxamides, which can then be further derivatized for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

8-methoxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-5-7(10(12)14)11(15)13-9(6)8/h2-5H,1H3,(H2,12,14)(H,13,15)

InChI Key

SDPXZYWFWFPCRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2)C(=O)N

Origin of Product

United States

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